1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide
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Overview
Description
“1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide” is a chemical compound. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Scientific Research Applications
Conformational Analysis and Synthetic Pathways
A study explored the synthesis of piperidino-cyclopiperidinecarboxamides, presenting a new pathway to these compounds via cleavage of bicyclic N,N-acetal. These compounds, including analogues of 1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide, were investigated for their opiate-μ receptor affinities, highlighting their potential in pharmaceutical applications. This research underscores the importance of structural analysis and synthetic methods in developing constrained analogues of pharmaceutical building blocks (Vilsmaier et al., 1996).
Antiviral Research
Another significant application is in antiviral research, where variants of piperidine-4-carboxamide have demonstrated potent anti-HIV-1 activity. The introduction of specific functional groups has led to compounds with high metabolic stability and effective inhibition of virus replication, emphasizing the role of structural optimization in enhancing antiviral efficacy (Imamura et al., 2006).
CGRP Receptor Antagonism
Research into CGRP receptor inhibitors has also featured compounds related to this compound. These studies have developed stereoselective and economical syntheses for potent CGRP receptor antagonists, highlighting the therapeutic potential of these compounds in treating conditions like migraines (Cann et al., 2012).
Antimicrobial and Analgesic Activities
Compounds derived from piperidine and related structures have been assessed for their antimicrobial and analgesic activities. These studies provide insights into the broader pharmacological applications of such compounds, laying the groundwork for the development of new therapeutic agents (Nosova et al., 2020).
Enantioselective Synthesis and Biological Activity
The enantioselective synthesis of functionalized oxazinones from N, O-acetal with ynamides demonstrates the versatility of piperidine derivatives in synthesizing complex organic molecules. These compounds exhibit promising biological activities, further emphasizing the scientific and therapeutic value of researching piperidine derivatives (Han et al., 2019).
Mechanism of Action
Target of action
Piperidine and indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of action
The interaction of these compounds with their targets can result in a variety of biological activities. For example, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets a receptor involved in a signaling pathway, it could affect the transmission of signals within cells, leading to changes in cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Piperidine and indole derivatives, like other organic compounds, would be expected to be absorbed into the body, distributed to various tissues, metabolized by enzymes, and eventually excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might inhibit the proliferation of cancer cells or induce their death .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, certain conditions might enhance or inhibit the compound’s absorption into the body or its interaction with its targets .
Properties
IUPAC Name |
1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10(19)17-6-4-11(5-7-17)15(21)16-12-8-14(20)18(9-12)13-2-3-13/h11-13H,2-9H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYPSZHJMIMAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2CC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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